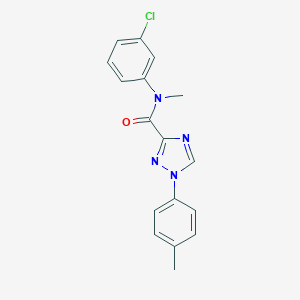![molecular formula C17H14BrNO2 B278996 2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as BMA-12 and has a molecular formula of C20H18BrNOS.
Mecanismo De Acción
The mechanism of action of BMA-12 is not fully understood. However, it has been suggested that BMA-12 induces apoptosis in cancer cells by activating the caspase pathway. BMA-12 has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BMA-12 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMA-12 has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMA-12 is its potential applications in medicinal chemistry. It has been found to exhibit anticancer and antimicrobial properties, which makes it a promising candidate for drug development. However, one of the limitations of BMA-12 is its low solubility in water, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of BMA-12. One potential direction is to investigate its potential applications in material science. BMA-12 has been found to exhibit fluorescence properties, which makes it a promising candidate for the development of fluorescent probes. Another potential direction is to investigate its potential applications in drug delivery systems. BMA-12 has been shown to have low toxicity, which makes it a promising candidate for drug delivery applications.
Métodos De Síntesis
The synthesis of BMA-12 involves the reaction of 2-bromocinnamaldehyde with 7-amino-2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of BMA-12 with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
BMA-12 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. BMA-12 has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one |
|---|---|
Fórmula molecular |
C17H14BrNO2 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
2-[(E)-3-(2-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14BrNO2/c1-19-15-9-5-3-7-13(17(15)21)16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,21)/b11-10+ |
Clave InChI |
RZWNIEVRGRWJNM-ZHACJKMWSA-N |
SMILES isomérico |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Br |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br |
SMILES canónico |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)

![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)

![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

